

Application Notes and Protocols for the Industrial Encapsulation of Iridium-192 Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iridium-192

Cat. No.: B1214195

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Application Notes

Iridium-192 (^{192}Ir) is a beta and gamma-emitting radioisotope with a half-life of approximately 74 days.[1][2][3] Its primary industrial application is in gamma radiography, a non-destructive testing (NDT) method used to inspect the integrity of materials and structures.[4][5]

Encapsulated ^{192}Ir sources are pivotal in examining welds, castings, and forgings for internal defects such as voids, cracks, and inclusions in industries ranging from aerospace and automotive to construction and pipeline integrity assessment.[4][6]

The efficacy and safety of these sources are contingent upon their robust encapsulation, which prevents the leakage of radioactive material.[7] Industrial ^{192}Ir sources are typically double-encapsulated in stainless steel, with the capsules hermetically sealed by welding.[7][8][9] This ensures the radioactive material is securely contained under normal use and foreseeable accident conditions.[7] The selection of encapsulation materials and the integrity of the weld are critical parameters governed by international standards to ensure safety and performance.[1][10]

The activity of industrial ^{192}Ir sources can range up to 240 Ci (8.88 TBq), and they are designed for use in specific gamma radiography projectors.[8] The choice of source activity and focal spot size is dependent on the material and thickness being inspected, as defined by standards such as ISO 5579:2013.[8]

Source Material and Encapsulation

Source Material

The active core of an industrial ^{192}Ir source consists of high-purity natural or enriched iridium metal, typically in the form of discs or pellets.^{[7][8]} The specific activity of the iridium is achieved through neutron activation in a nuclear reactor.^[7] The dimensions of the iridium discs or pellets are carefully selected to achieve the desired activity and focal spot size for optimal image quality in radiography.^[3]

Encapsulation Materials

The integrity of the sealed source is highly dependent on the quality of the encapsulation material. Austenitic stainless steels, such as those in the 300 series, are commonly used due to their excellent corrosion resistance and weldability.

Parameter	Specification	Reference
Capsule Material	Stainless Steel (e.g., 300 Series, KO-36)	^{[9][11]}
Encapsulation	Double Encapsulation	^{[7][8]}
Sealing Method	Laser or Tungsten Inert Gas (TIG) Welding	^[7]

Experimental Protocols

Protocol for Double Encapsulation of Iridium-192 Source

This protocol outlines the general procedure for the double encapsulation of ^{192}Ir pellets using laser or TIG welding. All operations involving unsealed radioactive material must be performed in a hot cell with appropriate remote handling equipment.

3.1.1 Pre-Welding Procedure

- **Component Inspection:** Visually inspect all components of the inner and outer stainless steel capsules for any defects, such as cracks or deformities.

- **Component Cleaning:** Thoroughly clean all capsule components to remove any contaminants that could compromise the weld quality.
- **Source Loading:** Using remote manipulators, carefully place the activated ^{192}Ir pellet(s) into the inner capsule.
- **Initial Sealing:** Place the lid onto the inner capsule.

3.1.2 Welding Procedure

- **Welding Method:** Utilize either a laser welding system or a TIG welding system.^[7] The choice depends on the specific capsule design and available equipment.
- **Inert Atmosphere:** Conduct the welding in an inert gas atmosphere, typically high-purity argon, to prevent oxidation and ensure a high-quality weld.
- **Parameter Optimization:** Welding parameters such as laser power, welding speed, pulse frequency (for laser welding), or welding current and time (for TIG welding) must be optimized for the specific capsule material and thickness to achieve a hermetic seal.^[7]
- **First Encapsulation:** Weld the lid of the inner capsule.
- **Second Encapsulation:** Place the sealed inner capsule into the outer capsule and weld the outer capsule lid following the same procedure.

3.1.3 Post-Welding Inspection

- **Visual Inspection:** Visually inspect the weld seam for any surface defects.^[1]
- **Quality Control Testing:** Proceed with the quality control tests as outlined in the following protocols.

Protocol for Quality Control Testing

All manufactured ^{192}Ir sources must undergo a series of quality control tests to ensure their integrity and compliance with international standards such as ISO 2919 and ISO 9978.^{[1][10]}

3.2.1 Wipe Test for Surface Contamination

Objective: To detect any removable radioactive contamination on the external surface of the sealed source.

Materials:

- Filter paper or a soft, absorbent swab.
- A solvent that does not react with the capsule material (e.g., ethanol or deionized water).
- Forceps or tongs for handling the wipe.
- A calibrated radiation detector (e.g., a gamma spectrometer or a Geiger-Müller counter).

Procedure:

- Moisten the wipe material with the chosen solvent.
- Using forceps, thoroughly wipe all external surfaces of the sealed source capsule.
- Measure the activity on the wipe material using a calibrated detector.
- The amount of removable radioactivity should not exceed 185 Bq (0.005 μ Ci).[\[12\]](#)

3.2.2 Leakage Testing

Objective: To verify the hermetic seal of the capsule. Several methods can be employed as per ISO 9978.[\[10\]](#) The vacuum bubble test is a commonly used method.

Vacuum Bubble Test Protocol:

- Submerge the sealed source in a suitable test fluid, such as ethylene glycol, within a vacuum chamber.
- Reduce the pressure inside the chamber to between 15 and 25 kPa.
- Observe the source for a continuous stream of bubbles for a minimum of one minute. The absence of bubbles indicates that the source is leak-tight.[\[12\]](#)

3.2.3 Radiation Output and Activity Measurement

Objective: To accurately determine the activity and radiation output of the sealed source. This is crucial for its application in industrial radiography.

Method 1: Ionization Chamber

- Instrumentation: Use a calibrated well-type or Farmer-type ionization chamber.[\[6\]](#)[\[11\]](#)
- Calibration: The ionization chamber must be calibrated with traceability to a national standards laboratory. Since a direct calibration for the ^{192}Ir gamma spectrum may not be available, an interpolation method using calibrations for higher (e.g., Co-60 or Cs-137) and lower energy photons is employed.[\[6\]](#)[\[11\]](#)
- Measurement: Place the ^{192}Ir source in a reproducible geometry relative to the ionization chamber.
- Corrections: Apply necessary correction factors for environmental conditions (temperature and pressure), distance, and scatter to calculate the air kerma strength.[\[13\]](#)
- Activity Calculation: Convert the air kerma strength to activity (in Bq or Ci) using the appropriate conversion factors for ^{192}Ir .

Method 2: High-Purity Germanium (HPGe) Gamma Spectrometry

- Instrumentation: Utilize a calibrated HPGe detector system.[\[4\]](#)
- Calibration: Perform an efficiency calibration of the HPGe detector using a certified multi-gamma standard source with traceability to a national standards laboratory.
- Measurement: Place the ^{192}Ir source at a defined distance from the detector and acquire a gamma spectrum for a predetermined time.
- Analysis: Identify and quantify the activity based on the characteristic gamma-ray peaks of ^{192}Ir (e.g., 295.95 keV, 308.44 keV, 316.50 keV, 468.06 keV, 604.40 keV, and 612.45 keV).[\[4\]](#)
- Activity Calculation: The software uses the peak areas, branching ratios, and the detector efficiency to calculate the activity of the source.

Data Presentation

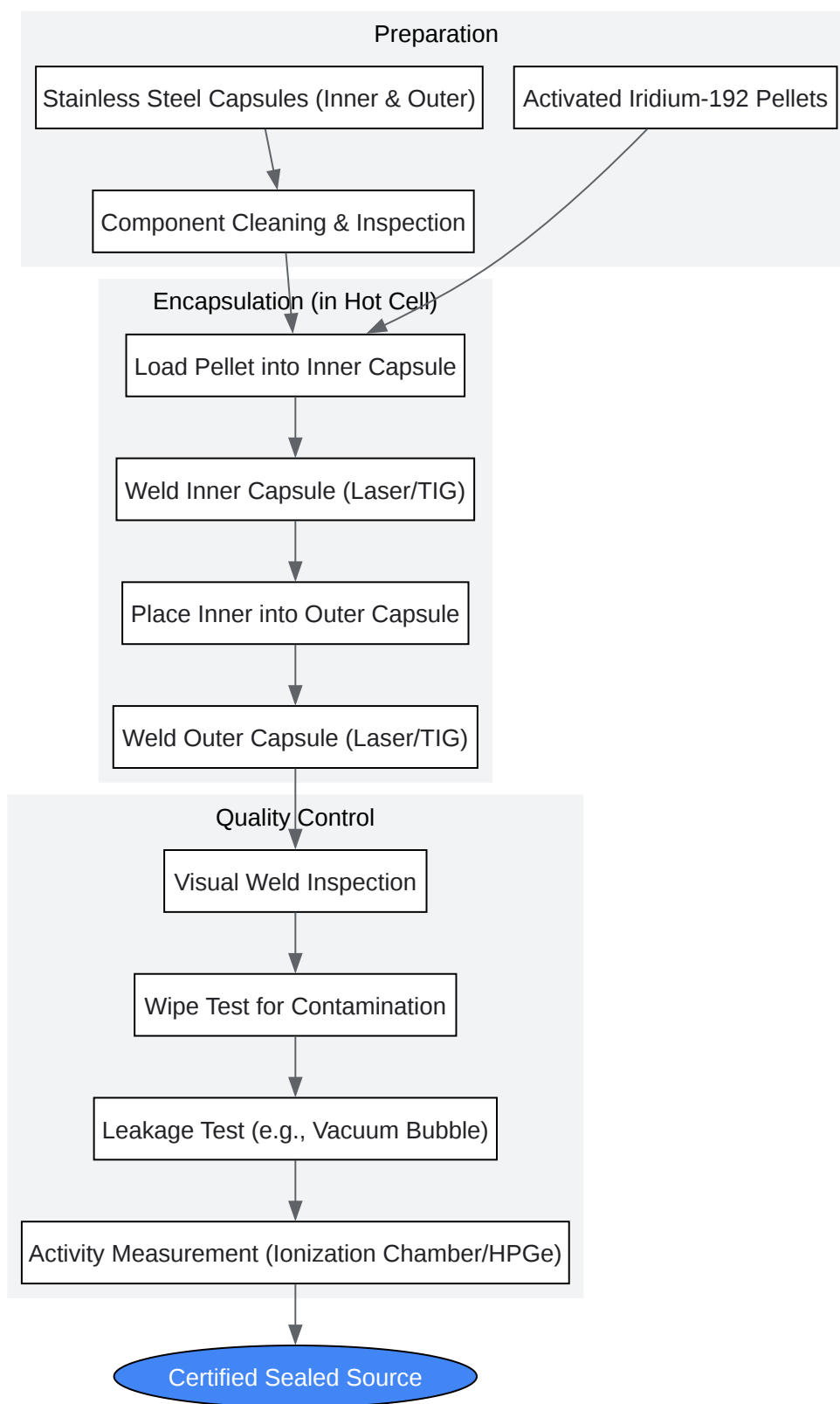
Iridium-192 Physical Data

Property	Value	Reference
Half-life	73.83 days	[1]
Gamma Energy Range	206 - 612 keV	[3]
Average Gamma Energy	~353 keV	[3]
Recommended Working Life	1 year	[3]

Quality Control Acceptance Criteria

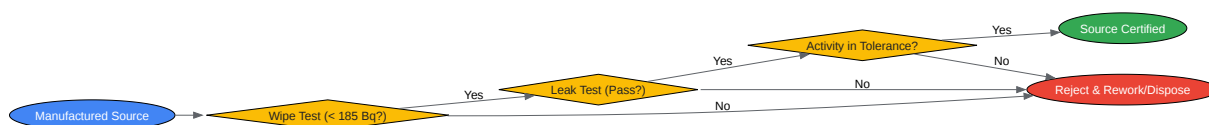
Test	Method	Acceptance Limit	Reference
Surface Contamination	Wipe Test	< 185 Bq (0.005 µCi)	[12]
Leakage	Vacuum Bubble Test	No continuous stream of bubbles	[12]
Activity Tolerance	Ionization Chamber / HPGe	Typically ±10% of nominal value	[14]

Visualizations



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Caption: Workflow for **Iridium-192** source encapsulation and quality control.



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Caption: Decision logic for quality control testing of sealed sources.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Industrial Encapsulation of Iridium-192 Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214195#iridium-192-source-encapsulation-for-industrial-use]

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